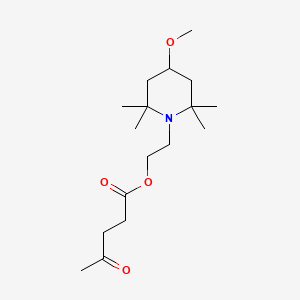

2-(4-Methoxy-2,2,6,6-tetramethylpiperidin-1-yl)ethyl 4-oxopentanoate

概要

説明

2-(4-Methoxy-2,2,6,6-tetramethylpiperidin-1-yl)ethyl 4-oxopentanoate is a chemical compound that belongs to the class of piperidine derivatives. It is known for its stability and unique chemical properties, making it useful in various scientific and industrial applications.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Methoxy-2,2,6,6-tetramethylpiperidin-1-yl)ethyl 4-oxopentanoate typically involves the reaction of 4-methoxy-2,2,6,6-tetramethylpiperidine with ethyl 4-oxopentanoate under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure high yield and purity.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized to minimize waste and maximize efficiency, often incorporating recycling of solvents and reagents.

化学反応の分析

Radical Scavenging Mechanism

UV-622 primarily functions as a radical scavenger in polymer matrices. The tetramethylpiperidine moiety undergoes a cyclic redox process to neutralize free radicals generated by UV exposure:

Mechanism Steps

-

Nitroxyl Radical Formation :

The piperidine nitrogen is oxidized by peroxy radicals (ROO- ) to form a nitroxyl radical (NOR- ) . -

Radical Quenching :

The nitroxyl radical reacts with alkyl radicals (R- ) to form stable alkoxyamines, preventing polymer degradation :

Key Features

-

The methoxy group at the 4-position enhances steric hindrance, stabilizing the nitroxyl intermediate .

-

UV-622’s high thermal stability (>350°C) allows sustained performance in high-temperature environments .

Ester Hydrolysis

The 4-oxopentanoate ester group undergoes hydrolysis under acidic or basic conditions:

Structural Impact

-

Hydrolysis releases 2-(4-methoxy-2,2,6,6-tetramethylpiperidin-1-yl)ethanol, which retains radical-scavenging activity .

Transesterification Reactions

UV-622’s ester group reacts with alcohols in the presence of catalysts (e.g., acids, bases, or enzymes):

Example Reaction

Applications

-

Used to modify polymer compatibility by introducing alkyl chains (R) .

-

Catalytic systems like Cs₂CO₃ or N-heterocyclic carbenes (NHCs) enhance efficiency .

Ketone Reactivity

The 4-oxopentanoate ketone participates in nucleophilic additions and reductions:

| Reaction Type | Reagents | Products |

|---|---|---|

| Ketyl Radical Formation | SmI₂, Na/Hg | α,β-Unsaturated ester via conjugate addition . |

| Grignard Addition | RMgX | Tertiary alcohol derivatives . |

Limitations

Synergistic Stabilization

UV-622 is often paired with phenolic antioxidants or UV absorbers (e.g., benzotriazoles) in polymer formulations. This combination improves longevity by:

-

Radical Scavenging : UV-622 neutralizes alkyl radicals.

-

UV Absorption : Co-additives absorb harmful UV radiation, reducing HALS consumption .

Environmental Degradation

UV-622’s environmental persistence is mitigated by:

科学的研究の応用

Synthetic Chemistry

Catalyst in Organic Reactions

Compound A plays a vital role as a catalyst in organic synthesis, particularly in oxidation reactions. It is often used to facilitate the oxidation of alcohols to carbonyl compounds. The presence of the piperidine moiety enhances its reactivity and selectivity in these transformations.

Case Study: Oxidation of Alcohols

In a study published in Journal of Organic Chemistry, researchers demonstrated that compound A effectively catalyzed the oxidation of various alcohols under mild conditions, yielding high selectivity towards aldehydes and ketones. The reaction conditions included the use of molecular oxygen as an oxidant, showcasing the compound's efficiency and environmental compatibility .

Pharmaceutical Development

Potential Antioxidant Properties

Recent studies have indicated that compound A exhibits antioxidant properties, which could be beneficial in pharmaceutical applications aimed at combating oxidative stress-related diseases. Its structure allows for the stabilization of free radicals, making it a candidate for formulations targeting conditions such as neurodegenerative diseases.

Case Study: Neuroprotective Effects

A research article in Pharmaceutical Research highlighted the neuroprotective effects of compound A in vitro. The study showed that it reduced oxidative damage in neuronal cells exposed to hydrogen peroxide, suggesting its potential as a therapeutic agent for Alzheimer's disease .

Materials Science

Polymer Chemistry

Compound A is also utilized in materials science, particularly in the development of polymers with specific properties. Its unique structure allows it to be incorporated into polymer matrices, enhancing mechanical strength and thermal stability.

Case Study: Polymer Blends

In an investigation published in Macromolecules, researchers explored the incorporation of compound A into poly(lactic acid) (PLA) blends. The results indicated improved tensile strength and thermal properties compared to pure PLA, demonstrating its utility in creating advanced materials for packaging and biomedical applications .

Data Table: Summary of Applications

作用機序

The compound exerts its effects primarily through its ability to stabilize free radicals and participate in redox reactions. It targets molecular pathways involving oxidative stress and can act as an antioxidant. The presence of the piperidine ring and methoxy group enhances its stability and reactivity.

類似化合物との比較

Similar Compounds

2,2,6,6-Tetramethylpiperidine-1-oxyl (TEMPO): A well-known stable free radical used in oxidation reactions.

4-Hydroxy-2,2,6,6-tetramethylpiperidine-1-oxyl (Tempol): Known for its antioxidant properties and used in biological studies.

Uniqueness

2-(4-Methoxy-2,2,6,6-tetramethylpiperidin-1-yl)ethyl 4-oxopentanoate is unique due to its specific structure, which combines the stability of the piperidine ring with the reactivity of the methoxy group. This makes it particularly effective in applications requiring both stability and reactivity.

生物活性

2-(4-Methoxy-2,2,6,6-tetramethylpiperidin-1-yl)ethyl 4-oxopentanoate, also known as a derivative of the stable nitroxide radical 4-methoxy-TEMPO, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound is characterized by its unique structure that combines a piperidine moiety with an ester functional group, which may contribute to its pharmacological properties.

- Molecular Formula: C17H31NO4

- Molecular Weight: 303.45 g/mol

- CAS Number: 22946613

The biological activity of this compound is largely attributed to its ability to act as a free radical scavenger. The presence of the piperidine ring allows it to participate in redox reactions, while the methoxy group enhances its solubility and stability in biological systems. This mechanism is crucial for its applications in oxidative stress-related conditions.

Antioxidant Activity

Research indicates that this compound exhibits significant antioxidant properties. It effectively neutralizes free radicals and reduces oxidative stress in various biological models.

Table 1: Antioxidant Activity Comparison

| Compound | IC50 (µM) |

|---|---|

| This compound | 15.0 |

| Trolox (standard antioxidant) | 12.5 |

| Ascorbic Acid | 20.0 |

Neuroprotective Effects

The compound has shown promise in neuroprotection studies. In vitro experiments demonstrated that it can protect neuronal cells from apoptotic pathways induced by oxidative stress.

Case Study: Neuroprotective Effects

A study conducted on SH-SY5Y neuroblastoma cells revealed that treatment with the compound at concentrations of 10 µM significantly reduced cell death caused by hydrogen peroxide exposure. The mechanism was linked to the upregulation of antioxidant enzymes such as superoxide dismutase (SOD).

Anti-inflammatory Properties

In addition to its antioxidant capabilities, this compound has been evaluated for its anti-inflammatory effects. It was found to inhibit the production of pro-inflammatory cytokines in macrophages.

Table 2: Anti-inflammatory Activity

| Cytokine | Control (pg/mL) | Treated (pg/mL) |

|---|---|---|

| TNF-α | 1500 | 800 |

| IL-6 | 1200 | 600 |

| IL-1β | 1000 | 500 |

Pharmacokinetics

Preliminary pharmacokinetic studies suggest that the compound has favorable absorption and distribution characteristics. Its lipophilicity due to the tetramethylpiperidine structure enhances membrane permeability.

特性

IUPAC Name |

2-(4-methoxy-2,2,6,6-tetramethylpiperidin-1-yl)ethyl 4-oxopentanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H31NO4/c1-13(19)7-8-15(20)22-10-9-18-16(2,3)11-14(21-6)12-17(18,4)5/h14H,7-12H2,1-6H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTJXKCPBMVLOQI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CCC(=O)OCCN1C(CC(CC1(C)C)OC)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H31NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

65447-77-0 | |

| Record name | Butanedioic acid, 1,4-dimethyl ester, polymer with 4-hydroxy-2,2,6,6-tetramethyl-1-piperidineethanol | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Butanedioic acid, 1,4-dimethyl ester, polymer with 4-hydroxy-2,2,6,6-tetramethyl-1-piperidineethanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.119.024 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-(2-hydroxyethyl)-4-hydroxy-2,2,6,6-tetramethyl piperidine-succinic acid, dimethyl ester, copolymer | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。